Oxamate Uniquely Abrogates c-Met/HGF Oncogenic Signaling Independent of Lactate Reduction: A Functional Differentiation from 2-Deoxyglucose
In a direct comparative study in DU145 prostate cancer cells, oxamate reduced c-Met receptor activation and completely blocked HGF-induced cell motility, whereas 2-deoxyglucose (2-DG), a glycolytic inhibitor acting upstream at hexokinase, had no effect on either c-Met activation or motility [1]. Critically, both oxamate and 2-DG reduced lactate production by approximately 75% in DU145 cells, indicating that oxamate's anti-motility effect is mechanistically separable from its effect on glycolytic lactate output and likely involves disruption of lactate import via MCT1 or a direct signaling role of LDH-A [1].
| Evidence Dimension | c-Met activation and HGF-induced cell motility |
|---|---|
| Target Compound Data | Reduced c-Met activation; blocked HGF-induced cell motility |
| Comparator Or Baseline | 2-Deoxyglucose (2-DG): No effect on c-Met activation or cell motility |
| Quantified Difference | Both compounds reduced lactate production by ~75%; only oxamate blocked c-Met signaling and motility |
| Conditions | DU145 prostate cancer cells; HGF stimulation; lactate export measured |
Why This Matters
This functional divergence demonstrates that oxamate engages a therapeutically relevant signaling node (c-Met/HGF axis) that cannot be accessed by upstream glycolytic inhibitors like 2-DG, making it the preferred tool for studying LDH-dependent metastasis mechanisms.
- [1] A role for lactate dehydrogenase in the c-Met/HGF signaling axis. DU145 prostate cancer cell study. Core.ac.uk. Oxamate reduced c-Met activation and HGF-induced cell motility, while 2-DG had no effect; both reduced lactate production ~75%. View Source
